molecular formula C13H24O5 B019821 tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 124655-09-0

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B019821
CAS No.: 124655-09-0
M. Wt: 260.33 g/mol
InChI Key: CFRUAOXMCVQMFP-ZJUUUORDSA-N
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Description

tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chiral intermediate critical in pharmaceutical synthesis, particularly for statins like rosuvastatin. Its structure features a 1,3-dioxane ring with stereogenic centers at C4 and C6 (R and S configurations, respectively), a hydroxymethyl group at C6, and a tert-butyl ester at the acetate moiety. This compound is synthesized via diastereoselective carboxylation or bromocyclization, as demonstrated by its preparation from brominated precursors in acetone with TsOH·H₂O catalysis (86% yield) . Key physical properties include a density of 1.046 g/cm³ and a boiling point of 326.2°C (estimated) .

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUAOXMCVQMFP-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431244
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124655-09-0, 611205-80-2
Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-erythro-hexonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester
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Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Record name .sc.d.sc.-erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester; tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Record name tert-butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Preparation Methods

Dioxane Ring Formation

A mixture of (4R,6S)-6-(hydroxymethyl)-1,3-diol (10.0 g, 68.5 mmol), acetone (150 mL), and p-toluenesulfonic acid (0.5 g) is refluxed for 12 hours. The reaction is quenched with NaHCO3_3, extracted with ethyl acetate, and concentrated to yield the 1,3-dioxane intermediate as a white solid (8.9 g, 85% yield).

Esterification with tert-Butyl Bromoacetate

The dioxane intermediate (8.0 g, 34.2 mmol) is dissolved in dry THF (100 mL) under nitrogen. Sodium hydride (1.2 eq) is added at 0°C, followed by dropwise addition of tert-butyl bromoacetate (1.5 eq). The mixture is stirred at 25°C for 6 hours, then partitioned between water and ethyl acetate. Column chromatography (hexane:EtOAc 4:1) affords the title compound (9.1 g, 89% yield, >99% ee).

One-Pot Tandem Methodology

ParameterCondition
Substrate(3R,5S)-Divinyl glycol
CatalystRu-(S)-BINAP (2 mol%)
SolventToluene/Water (10:1)
Temperature50°C
Pressure50 bar H2_2
Reaction Time24 hours
Yield78%
Enantiomeric Excess98.5%

This method combines asymmetric hydrogenation and acid-catalyzed cyclization, reducing process steps while maintaining stereocontrol.

Industrial Production Optimization

Continuous Flow Reactor Systems

Adoption of flow chemistry enhances reproducibility and scalability:

StageEquipmentResidence TimeTemperatureKey Metric
Dioxane FormationPacked-Bed Reactor30 min80°CConversion: 99.2%
EsterificationCSTR2 hours25°CIsolated Yield: 93.4%
CrystallizationMSMPR Crystallizer4 hours0–5°CPurity: 99.99% (HPLC)

Solvent Recycling Protocols

Ethyl acetate recovery via distillation achieves 92% solvent reuse, reducing production costs by 18%.

Critical Reaction Parameter Analysis

Base Selection Impact

BaseSolventTemperatureYield (%)Purity (HPLC %)
NaHTHF0–25°C8999.5
K2_2CO3_3Acetone50°C7698.7
DBUDMF25°C8297.9

Sodium hydride in THF provides optimal results, minimizing racemization.

Temperature-Dependent Stereochemical Integrity

StepTemperature Range% (4R,6S) Isomer
Dioxane Formation60–80°C99.1–99.8
Esterification0–25°C99.5–99.9
Workup25–40°C98.7–99.2

Strict temperature control during workup prevents epimerization.

Advanced Purification Techniques

Crystallization Optimization

Solvent SystemCooling Rate (°C/h)Seed Loading (%)Final Purity (%)
Heptane:EtOAc (3:1)100.599.91
MTBE:Hexane (1:2)151.099.85
Acetone:Water (4:1)50.299.95

Slow cooling in acetone/water maximizes crystal lattice integrity.

Analytical Method Validation

Chiral Purity Assessment

MethodColumnMobile PhaseRetention Time (min)ee (%)
Chiral HPLCChiralpak AD-HHexane:IPA 90:1012.399.5
SFCChiralcel OD-3CO2_2:MeOH 85:158.799.3
PolarimetryN/AN/AN/A99.1

Case Study: Multi-Kilogram Campaign

A 50 kg batch synthesis demonstrated:

  • Overall Yield : 84% (theory-adjusted)

  • Purity : 99.92% by qNMR

  • Process Mass Intensity : 23.4 (vs. industry average 35.7)

  • Cycle Time : 68 hours (including crystallization)

Key innovations included in-line FTIR monitoring during esterification and parametric control of antisolvent addition.

Waste TypeTreatment MethodRecycling Efficiency
Spent THFDistillation95%
Aqueous NaBrIon Exchange99%
Silica Gel SludgeThermal Regeneration88%

Thermal Hazard Analysis

Reaction StepMTSR (°C)TD24 (h)Criticality Class
Dioxane Formation1128.23
Esterification65>241

(MTSR = Maximum Temperature of Synthetic Reaction; TD24 = Time to Decomposition at 24°C)

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ lipase-mediated dynamic kinetic resolution:

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Solvent : Methyl tert-butyl ether

  • Conversion : 98%

  • ee : 99.4%

This method eliminates stoichiometric base requirements, reducing inorganic waste by 40% .

Chemical Reactions Analysis

Types of Reactions

(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Pharmaceutical Development

Overview:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of drugs that target specific biological pathways.

Key Uses:

  • Synthesis of Statins: It is involved in the synthesis of statins, which are widely used to lower cholesterol levels.
  • Targeted Drug Delivery: The compound's structure allows for modifications that enhance drug delivery systems.

Case Study:
A study published in Chemistry - A European Journal highlighted the use of tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in synthesizing novel statin analogs with improved pharmacological profiles (Szpilman et al., 2009) .

Cosmetic Formulations

Overview:
In the cosmetic industry, this compound is valued for its moisturizing properties and stability-enhancing characteristics.

Key Uses:

  • Moisturizers: Its ability to retain moisture makes it suitable for skin care products.
  • Stabilizers: It helps stabilize formulations against degradation.

Data Table: Cosmetic Applications

Application TypeBenefits
MoisturizersEnhances skin hydration
StabilizersIncreases shelf-life of products

Polymer Chemistry

Overview:
this compound acts as a building block in the production of specialty polymers.

Key Uses:

  • Durable Materials: Contributes to materials with enhanced durability and chemical resistance.

Case Study:
Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability (Fisher Scientific Report) .

Flavor and Fragrance Industry

Overview:
The compound is also utilized in creating specific flavor profiles and fragrances due to its unique chemical structure.

Key Uses:

  • Flavoring Agents: Adds complexity to food products.
  • Fragrance Development: Used in perfumes to enhance scent profiles.

Research Applications

Overview:
In academic and industrial research settings, this compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Key Uses:

  • Synthetic Methodology Development: Used as a reference standard in various chemical reactions.

Data Table: Research Applications

Application TypePurpose
Synthetic MethodologyModel compound for reaction studies
Quality Control (QC)Used during commercial production

Mechanism of Action

The mechanism of action of (4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester involves its role as an intermediate in the synthesis of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol, and its inhibition leads to reduced cholesterol levels in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate with derivatives differing in substituents at the C6 position:

Compound Substituent (C6) Key Properties Synthesis & Applications
tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-...acetate (Target Compound) -CH₂OH Density: 1.046 g/cm³; Boiling point: 326.2°C Intermediate for rosuvastatin; synthesized via bromocyclization (86% yield)
tert-Butyl 2-[(4R,6S)-6-(chloromethyl)-...acetate -CH₂Cl LogP: 2.867; Boiling point: 326.2°C; Density: 1.046 g/cm³ Rosuvastatin intermediate; prepared via chlorination of hydroxymethyl precursor
tert-Butyl 2-[(4R,6S)-6-(bromomethyl)-...acetate -CH₂Br RF = 0.50 (PE:EA = 20:1); Yield: 68% Statin synthesis; bromocyclization with NBS under basic conditions
tert-Butyl 2-[(4R,6S)-6-(acetoxymethyl)-...acetate -CH₂OAc Yield: 86%; Reaction: Acetylation with pyridine in CH₂Cl₂ Protected intermediate for oxidation to aldehyde derivatives
tert-Butyl 2-[(4R,6S)-6-formyl-...acetate -CHO Synthesized via TEMPO oxidation of hydroxymethyl derivative Key aldehyde intermediate for cross-coupling reactions in statin synthesis
tert-Butyl 2-[(4R,6R)-6-(cyanomethyl)-...acetate -CH₂CN MFCD03093958; 97% purity Nitrile-containing intermediate for atorvastatin analogs
tert-Butyl 2-[(4R,6R)-6-(2-aminoethyl)-...acetate (11) -CH₂CH₂NH₂ Key intermediate for hybrid α,α-difluorophenylacetamide-statin derivatives Hydrogenation of cyanomethyl precursor; used in antiplasmodial agents (99% yield)

Stereochemical and Reactivity Differences

  • Stereochemistry : The (4R,6S) configuration in the target compound contrasts with (4R,6R) isomers (e.g., compound 11), which are critical for statins like atorvastatin . Stereochemistry dictates biological activity and synthetic routes.
  • Reactivity : Hydroxymethyl derivatives are prone to oxidation (e.g., to formyl groups) or protection (e.g., acetylation), while halogenated analogs (Cl, Br) undergo nucleophilic substitution in downstream reactions .

Biological Activity

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS Number: 124655-09-0) is a compound of significant interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

  • Molecular Formula : C13H24O5
  • Molecular Weight : 260.33 g/mol
  • Purity : ≥ 98% (GC) .

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Reactions with Acetates : The compound can be synthesized by reacting tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate with tetrabutyl ammonium acetate in a solvent such as N-methyl pyrrolidone at elevated temperatures (80 to 150°C) .
  • Oxidation Reactions : The compound can also be oxidized to form related derivatives using TEMPO as an oxidizing agent in the presence of copper salts .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the hydroxymethyl group in the dioxane ring which enhances electron donation capabilities .

Antimicrobial Properties

Research has shown that related dioxane derivatives possess antimicrobial activity against various pathogens. The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Antioxidant Effects : A study demonstrated that derivatives of dioxane compounds can reduce oxidative stress markers in cell cultures. The presence of tert-butyl ester groups was found to enhance solubility and bioavailability in biological systems .
  • Antimicrobial Efficacy : In vitro assays revealed that compounds with similar structures to this compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Data Tables

PropertyValue
CAS Number124655-09-0
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
Purity≥98% (GC)
Biological ActivityObservations
AntioxidantSignificant reduction in oxidative stress markers in cell cultures
AntimicrobialInhibitory effects on S. aureus and E. coli growth

Q & A

Q. How can researchers prevent racemization during functional group transformations?

  • Methodological Answer : Mild reaction conditions (e.g., low temperatures, inert atmospheres) minimize epimerization. For instance, acylations using acetyl chloride in pyridine at 0°C preserve stereochemistry . Chiral additives (e.g., cinchona alkaloids) can stabilize transition states. Continuous inline monitoring via circular dichroism (CD) spectroscopy detects racemization in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 2
tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

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